N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide - 897615-07-5

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

Catalog Number: EVT-2866972
CAS Number: 897615-07-5
Molecular Formula: C21H17N5O
Molecular Weight: 355.401
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LAF237 [(S)-1-[(3-Hydroxy-1-adamantyl)ammo]acetyl-2-cyanopyrrolidine]

  • Compound Description: LAF237 is a dipeptidyl peptidase IV (DPP-IV) inhibitor that prevents the breakdown of glucagon-like peptide-1 (GLP-1). It is investigated for its potential to improve pancreatic islet cell function and potentially treat type 2 diabetes. []

Valsartan [N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine]

  • Compound Description: Valsartan is an angiotensin II type 1 receptor (AT1R) antagonist used to treat cardiovascular conditions like hypertension and heart failure. It is also being studied for its role in reducing the risk of type 2 diabetes. []

1‐Pentanoyl‐N‐{[2'‐(1H‐tetrazol‐5‐yl)biphenyl‐4‐yl]methyl}‐pyrrolidine‐2‐carboxamide

  • Compound Description: This compound is a potent AT1 receptor ligand. It exhibits high affinity for the receptor, influenced by the length of the acyl chain, the substitution of the amide group, and the nature of the acidic group. []

2-n-Butyl-3-[(2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl]-1,3-diazaspiro-[4,4]-non-1-en-4-one (Irbesartan)

  • Compound Description: Irbesartan is a non-peptidic angiotensin II antagonist used to treat cardiovascular diseases like hypertension and heart failure. It functions by blocking the action of angiotensin II on its receptors. [, ]

(4-{[(1S,3R)-1-([1,1'-biphenyl]-4-ylmethyl)-4-ethoxy-3-methyl-4-oxobutyl]amino}-4-oxobutanoate)-(N-pentanoyl-N-{[2'-(1H-tetrazol-1-id-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate) Trisodium

  • Compound Description: This compound is a complex molecule containing two biphenyl-tetrazole units linked through a central butanoate bridge. []

1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa (FXa). It is under development as a potential treatment for thrombotic disorders. [, , , , ]

3-(Difluoromethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: This compound is a novel crystalline form of a pyrazole carboxamide derivative. [, ]

5-{4′-[(5-Benzyl-2H-tetrazol-2-yl)methyl]biphenyl-2-yl}-1H-tetrazole monohydrate

  • Compound Description: This compound, characterized by X-ray crystallography, possesses two tetrazole rings linked by a biphenyl unit. []

3-(difluoromethyl)-1-methyl-N-((3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b)

  • Compound Description: This compound exhibits potent succinate dehydrogenase inhibitory activity and shows promising antifungal activity against various plant pathogens. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both rat brain and human CB1 recombinant receptors. [, ]

3-tert-butyl-1-propyl-5-[[2‘-(1H-tetrazol-5-yl)-1,1‘-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound is a potent angiotensin II antagonist that exhibits high affinity for the AT1 receptor. It also displays significant oral bioavailability and efficacy in inhibiting angiotensin II-induced blood pressure increases. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

  • Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating blood cancers. It forms through the oxidation of Venetoclax and can further rearrange to form another impurity, Venetoclax hydroxylamine impurity. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

  • Compound Description: VHA is another potential oxidative impurity of Venetoclax, formed through the Meisenheimer rearrangement of Venetoclax N-oxide. []

Venetoclax (ABT-199)

  • Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor used to treat hematologic malignancies. It undergoes extensive hepatic metabolism, primarily involving oxidation of the dimethyl cyclohexenyl moiety. []

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

  • Compound Description: M27 is a major human metabolite of Venetoclax, formed by oxidation at the 6-position of the cyclohexenyl ring followed by cyclization. []

N-methyl-3-(1-(4-(piperazin-1-yl)phenyl)-5-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1H-pyrazol-3-yl)propanamide (22)

  • Compound Description: Compound 22 is a novel integrin-linked kinase (ILK) inhibitor. It exhibits potent antiproliferative activity against various cancer cell lines, including prostate and breast cancer, while leaving normal epithelial cells unaffected. []

3-amino-3-methyl-N-(2,3,4,5-tetrahydro-2-oxo-1-([2′-(1H-tetrazol-5 -yl)(1,1′-biphenyl)-4-yl]methyl)-1H-1-benzazepin-3(R)-yl)-butanamide (L-692,429)

  • Compound Description: L-692,429 is a nonpeptidyl growth hormone secretagogue that acts as a mimic of growth hormone-releasing hexapeptide (GHRP-6). It synergizes with GHRP-6 and utilizes a distinct signal transduction pathway. [, ]

2-n-butyl-4-(2-chlorophenyl)-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-y l] methyl]-1H-imidazole-5-carboxylic acid (12b)

  • Compound Description: This compound is a potent antagonist of the rabbit aorta AT1 receptor. []

2-n-butyl-4-chloro-1-[(2'-(tetrazol-5-yl)-1,1'biphenyl-4-yl)-methyl]-imidazol-5-methanol potassium (Losartan)

  • Compound Description: Losartan, a biphenyltetrazole compound, serves as a crucial intermediate in synthesizing angiotensin II receptor antagonists. []

N-(4-(tert-butyl)phenyl)-2′-(1-(4-(tert-butyl)phenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)-N-(2-ethylhexyl)-[1,1′-biphenyl]-2-carboxamide

  • Compound Description: This compound, a phenanthroimidazole-based derivative, exhibits high thermal stability and has been investigated for its electrochemical and photophysical properties. []

2-(1-((2’-(1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)2-butyl-1,6 –dihydro-4-methyl-6-oxo-pyrimidin-5-yl)-N,N-dimethylacetamide

  • Compound Description: This compound is identified as a major oxidative impurity in Fimasartan drug substance. []

Properties

CAS Number

897615-07-5

Product Name

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide

IUPAC Name

4-phenyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide

Molecular Formula

C21H17N5O

Molecular Weight

355.401

InChI

InChI=1S/C21H17N5O/c27-21(18-13-11-17(12-14-18)16-7-3-1-4-8-16)22-15-20-23-24-25-26(20)19-9-5-2-6-10-19/h1-14H,15H2,(H,22,27)

InChI Key

RGCFTXCXDMNFJV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.